4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound that features a unique tricyclic structure
Preparation Methods
The synthesis of 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves multiple steps, including the formation of the benzodioxole ring and the incorporation of the triazatricyclo structure. Common synthetic routes include:
Pd-catalyzed C-N cross-coupling: This method involves the use of palladium catalysts to form carbon-nitrogen bonds, which are crucial for the construction of the triazatricyclo framework.
Reagents and conditions: Typical reagents include 5-bromo-benzo[1,3]dioxole, PdCl2, xantphos, and Cs2CO3 in solvents like 1,4-dioxane at elevated temperatures (130°C).
Chemical Reactions Analysis
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying cell biology and cancer treatment mechanisms.
Industrial Applications: Its unique structure and reactivity make it a potential candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves:
Comparison with Similar Compounds
Compared to other similar compounds, 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one stands out due to its unique tricyclic structure and potent anticancer activity. Similar compounds include:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties but differ in their structural framework.
3-N-heteroaryl indoles: These compounds share some structural similarities but have different substituents and biological activities.
Properties
Molecular Formula |
C20H17N3O5S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C20H17N3O5S/c1-8-5-9(2)21-20-12(8)13-17(29-20)19(24)23-18(22-13)10-6-11-15(28-7-27-11)16(26-4)14(10)25-3/h5-6H,7H2,1-4H3,(H,22,23,24) |
InChI Key |
BSAGZVGEJMTGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)C4=CC5=C(C(=C4OC)OC)OCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.